molecular formula C14H8ClN5O3S B7456631 2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B7456631
M. Wt: 361.8 g/mol
InChI Key: LSVKKXNGZQAVQU-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of 2-halobenzoic acids and derivatives. This compound is characterized by the presence of a chloro group, a nitro group, and a pyridinyl-thiadiazolyl moiety attached to a benzamide core.

Preparation Methods

The synthesis of 2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2-chloro-5-nitro-N-(pyridin-4-yl)benzamide: Lacks the thiadiazole ring.

    2-chloro-5-nitro-N-(thiadiazol-2-yl)benzamide: Lacks the pyridinyl group.

    5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide: Lacks the chloro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-5-nitro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN5O3S/c15-11-2-1-9(20(22)23)7-10(11)12(21)17-14-19-18-13(24-14)8-3-5-16-6-4-8/h1-7H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVKKXNGZQAVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN5O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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